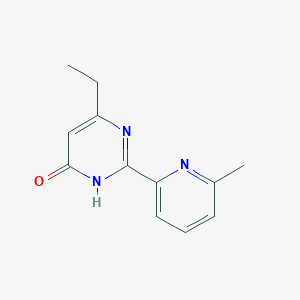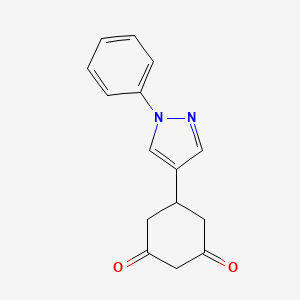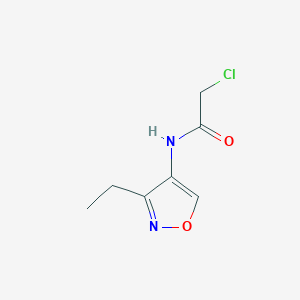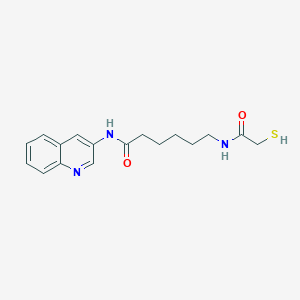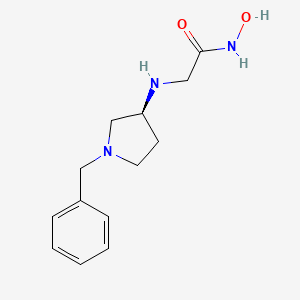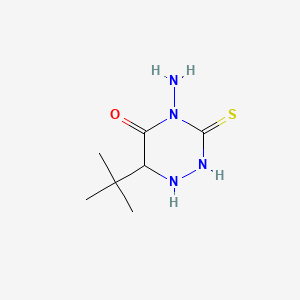
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)tetrahydro-3-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the tert-butyl group and the thioxo group in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one can be achieved through several synthetic routes. One common method involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid, followed by hydrolysis and reaction with thiocarbohydrazide . The reaction conditions typically involve temperatures ranging from 60°C to 70°C and the use of methanol as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced equipment and techniques, such as rotating-bomb calorimetry and infrared spectroscopy, helps in monitoring and optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of the thioxo group with nucleophiles such as carboxylic acid hydrazides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions include various substituted triazines and triazoles, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. In herbicidal applications, it acts by inhibiting photosynthesis, specifically disrupting photosystem II . This leads to the inhibition of electron transport and ultimately results in the death of the target plants.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5-one: This compound is structurally similar and also exhibits herbicidal activity.
8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another related compound with similar reactivity and applications.
Uniqueness
4-Amino-6-(tert-butyl)-3-thioxo-1,2,4-triazinan-5-one is unique due to the presence of the thioxo group, which imparts distinct chemical properties and reactivity compared to its methylthio and other derivatives. This uniqueness makes it valuable in specific applications where these properties are desired.
Propiedades
Número CAS |
93679-15-3 |
|---|---|
Fórmula molecular |
C7H14N4OS |
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
4-amino-6-tert-butyl-3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h4,9H,8H2,1-3H3,(H,10,13) |
Clave InChI |
HYPVPBWWEDJFLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(=O)N(C(=S)NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


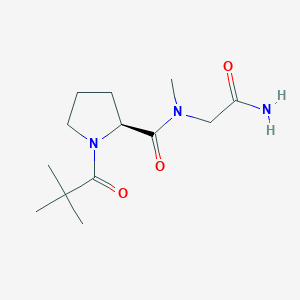
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
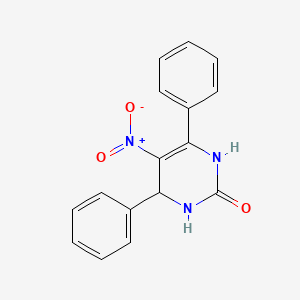
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)


